molecular formula C17H15BrN2O2S B3513307 N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide

N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide

Cat. No.: B3513307
M. Wt: 391.3 g/mol
InChI Key: SEGZRDJISRSIAJ-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole are used for their antimicrobial and anticancer properties .


Synthesis Analysis

Benzothiazoles can be synthesized through several methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazoles is characterized by a benzene ring fused to a thiazole ring. This structure is common to all benzothiazoles, although the exact structure can vary depending on the specific substituents attached to the rings .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, often involving the substitution of one or more of the hydrogen atoms in the benzene ring with other functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific substituents attached to the benzene and thiazole rings .

Mechanism of Action

The mechanism of action of benzothiazole derivatives in biological systems can vary widely and is not fully understood. Some benzothiazole derivatives have been studied for their potential as antimicrobial and anticancer agents .

Safety and Hazards

Like all chemicals, benzothiazole and its derivatives should be handled with care. Safety data sheets available from the manufacturer should always be consulted before handling these chemicals .

Future Directions

Research into benzothiazole and its derivatives is ongoing, with many potential applications in pharmaceuticals and industrial chemicals. Future research will likely continue to explore the synthesis, properties, and applications of these and other benzothiazole derivatives .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-10-7-12(8-11(2)16(10)18)22-9-15(21)20-17-19-13-5-3-4-6-14(13)23-17/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGZRDJISRSIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide
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N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide
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N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide
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N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide
Reactant of Route 5
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N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide
Reactant of Route 6
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N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide

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